4-Chlorobenzene-1-carboximidamide hydrochloride
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Overview
Description
4-Chlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H8Cl2N2. It is a white to almost white crystalline powder that is soluble in water and alcohols. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ammonium chloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chlorobenzene-1-carboxylic acid.
Reduction: Reduction reactions can convert it into 4-chlorobenzene-1-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions
Major Products Formed
Oxidation: 4-Chlorobenzene-1-carboxylic acid
Reduction: 4-Chlorobenzene-1-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Chlorobenzene-1-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides .
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzene-1-carboxylic acid
- 4-Chlorobenzene-1-carboxamide
- 4-Chlorobenzylamine
- 4-Chlorobenzonitrile
Uniqueness
4-Chlorobenzene-1-carboximidamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals further highlights its importance in scientific research and industrial applications .
Properties
CAS No. |
14401-51-5 |
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Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
4-chlorobenzenecarboximidamide;hydron;chloride |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
InChI Key |
RXAOGVQDNBYURA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)Cl.Cl |
Canonical SMILES |
[H+].C1=CC(=CC=C1C(=N)N)Cl.[Cl-] |
14401-51-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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